molecular formula C13H17NO7 B2586311 Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate CAS No. 400070-04-4

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate

Cat. No.: B2586311
CAS No.: 400070-04-4
M. Wt: 299.279
InChI Key: SIACYYUWRAZSCX-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C13H17NO7 It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups and a methoxycarbonylamino group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . This interaction helps in scavenging free radicals and protecting cells from oxidative damage . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms . This upregulation helps in enhancing the cell’s ability to combat oxidative stress. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate enzymes that are part of the antioxidant defense system, enhancing the cell’s ability to neutralize reactive oxygen species . These binding interactions and enzyme modulations result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained upregulation of antioxidant genes, providing prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may cause toxic or adverse effects . For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response . For example, it may enhance the activity of superoxide dismutase and catalase, enzymes that play a crucial role in neutralizing reactive oxygen species . This interaction helps in maintaining the balance of metabolites and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes . This efficient transport and distribution ensure that the compound reaches its target sites within the cell, exerting its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function . It may be directed to the mitochondria, where it can enhance the organelle’s antioxidant capacity . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Lacks the methoxycarbonylamino group, making it less versatile in certain chemical reactions.

    Methyl 2,3,4-trimethoxybenzoate: Differently substituted, leading to variations in chemical reactivity and biological activity.

    Methyl 3,4,5-trihydroxybenzoate: Contains hydroxyl groups instead of methoxy groups, resulting in different chemical and biological properties.

Uniqueness

Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is unique due to the presence of both methoxy and methoxycarbonylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIACYYUWRAZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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